molecular formula C25H36N4O10 B1238653 Cinitapride tartrate CAS No. 1207859-16-2

Cinitapride tartrate

Cat. No. B1238653
CAS RN: 1207859-16-2
M. Wt: 552.6 g/mol
InChI Key: HVANMRCHFMTSEG-LREBCSMRSA-N
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Description

Cinitapride tartrate is a gastroprokinetic agent and medication prescribed to treat conditions caused by an overactive digestive tract . It slows the actions of the muscles to reduce the symptoms of conditions such as acid reflux, ulcer dyspepsia, and delayed gastric emptying . It is a substituted benzamide dopamine receptor antagonist effective in the treatment of gastroesophageal reflux and a variety of gastrointestinal motility disorders .


Synthesis Analysis

Cinitapride tartrate has been used in the development and optimization of immediate release (IR) tablet formulations . The technique of manufacturing and optimization is found to be excellent for developing immediate release cinitapride tablets .


Molecular Structure Analysis

The IUPAC name for Cinitapride tartrate is 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide . Its molecular formula is C25H36N4O10 and its molecular weight is 552.57 g/mol .


Physical And Chemical Properties Analysis

Cinitapride tartrate is a yellow-colored powder . It is freely soluble in methanol and sparingly soluble in water .

Scientific Research Applications

Safety And Hazards

Cinitapride tartrate is toxic and can cause serious damage to health by prolonged exposure . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It also poses a possible risk of impaired fertility and harm to the unborn child .

properties

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVANMRCHFMTSEG-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinitapride tartrate

CAS RN

1207859-16-2
Record name Cinitapride tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207859162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINITAPRIDE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z90GEN540
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main analytical methods used to quantify Cinitapride tartrate in pharmaceutical formulations?

A1: Two spectrophotometric methods have been developed and validated for the quantification of Cinitapride tartrate:

  • Method A: This method utilizes the molecular salt formation reaction between Cinitapride tartrate and Picric Acid. The resulting yellow-colored chromogen exhibits maximum absorption at 410 nm. []
  • Method B: This method relies on the formation of an internal salt between Cinitapride tartrate and a citric acid-acetic anhydride system. The absorbance of the formed complex is measured at 565 nm. []
  • Method A: This method involves complex formation of Cinitapride tartrate with cobalt thiocynate, resulting in a complex with an absorption maximum at 620 nm. []
  • Method B: This method utilizes complex formation with methyl orange, with the complex exhibiting an absorption maximum at 430 nm. []

Q2: What are the advantages of the developed spectrophotometric methods for analyzing Cinitapride tartrate in pharmaceutical formulations?

A2: The developed spectrophotometric methods offer several advantages:

  • High Sensitivity: Both methods demonstrate good sensitivity, enabling the determination of Cinitapride tartrate at low concentrations. [, ]
  • Selectivity: The methods exhibit good selectivity for Cinitapride tartrate in the presence of excipients commonly found in pharmaceutical formulations. [, ]
  • Accuracy and Precision: The methods have been validated according to ICH guidelines, demonstrating good accuracy and precision. [, ]
  • Simplicity and Cost-Effectiveness: The methods are relatively simple to perform, requiring readily available equipment and reagents, making them suitable for routine quality control analysis. [, ]

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